molecular formula C10H14O3 B12111166 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde

5-(2-Methylpropoxymethyl)furan-2-carbaldehyde

Cat. No.: B12111166
M. Wt: 182.22 g/mol
InChI Key: NGGWNVYVPDCPQZ-UHFFFAOYSA-N
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Description

5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14O3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group . Another method involves the use of furan and alkyl halides under basic conditions to introduce the 2-methylpropoxymethyl group .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed reactions have been employed to achieve high selectivity and efficiency in the synthesis of furan derivatives .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated furan derivatives.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This can result in changes in the activity of these molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylpropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-(2-methylpropoxymethyl)furan-2-carbaldehyde

InChI

InChI=1S/C10H14O3/c1-8(2)6-12-7-10-4-3-9(5-11)13-10/h3-5,8H,6-7H2,1-2H3

InChI Key

NGGWNVYVPDCPQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1=CC=C(O1)C=O

Origin of Product

United States

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